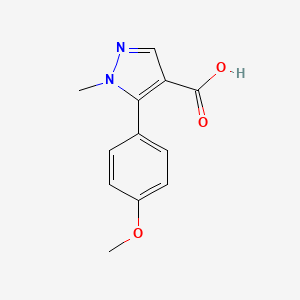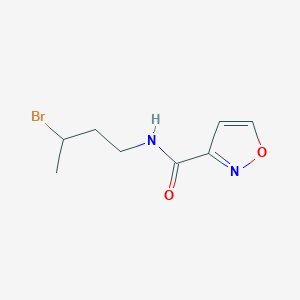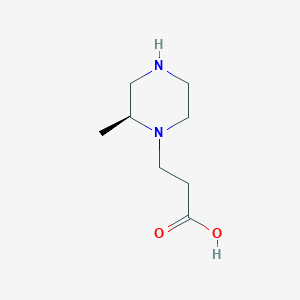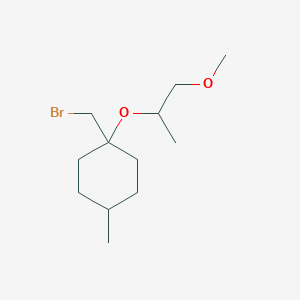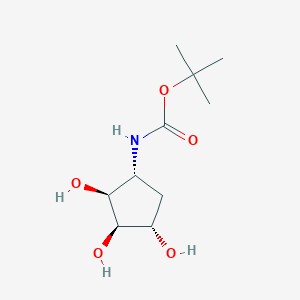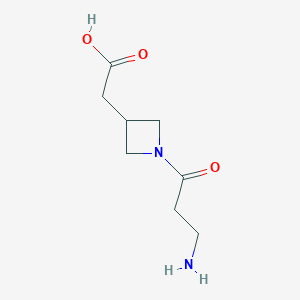
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid is a heterocyclic compound that features an azetidine ring, which is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid typically involves the formation of the azetidine ring followed by the introduction of the aminopropanoyl and acetic acid groups. One common method involves the use of alkylated phosphonates and N-Boc-azetidin-3-one, which are converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction. These intermediates are then subjected to hydrogenation and subsequent reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aminopropanoyl and acetic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, further enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound features a tert-butoxycarbonyl (Boc) protecting group, which can be removed to reveal a free amine group for further reactions.
2-(1-(prop-2-enoyl)azetidin-3-yl)acetic acid: This compound has a prop-2-enoyl group, which introduces additional reactivity and potential for further functionalization.
Uniqueness
2-(1-(3-Aminopropanoyl)azetidin-3-yl)acetic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile building block for the synthesis of a wide range of compounds, from simple derivatives to complex molecules with potential biological activity.
Propriétés
Formule moléculaire |
C8H14N2O3 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-[1-(3-aminopropanoyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H14N2O3/c9-2-1-7(11)10-4-6(5-10)3-8(12)13/h6H,1-5,9H2,(H,12,13) |
Clé InChI |
LJBXNLSDDVWIOI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)CCN)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



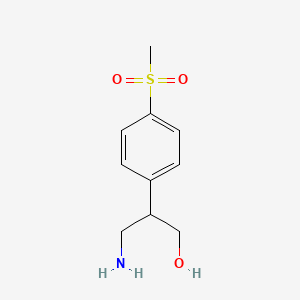

![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)

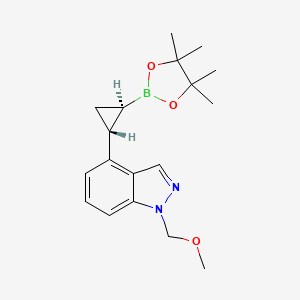
![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)
